molecular formula C26H21N3OS B2870100 2-(benzylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 1793867-95-4

2-(benzylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2870100
CAS No.: 1793867-95-4
M. Wt: 423.53
InChI Key: OERFVSWBDMORJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(benzylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound that features a pyrrolo[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of appropriate benzylthio and pyrimidine derivatives under controlled conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-(benzylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-(benzylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(benzylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is unique due to its specific combination of substituents and the pyrrolo[3,2-d]pyrimidine core. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Biological Activity

2-(benzylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound characterized by its unique pyrrolo[3,2-d]pyrimidine core. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, including enzyme inhibition, antimicrobial properties, and possible anticancer effects.

Chemical Structure and Properties

  • IUPAC Name : 2-benzylsulfanyl-3-(2-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
  • Molecular Formula : C26H21N3OS
  • Molecular Weight : 423.53 g/mol

The compound features a benzylthio group at the 2-position and a phenyl group at the 7-position of the pyrrolo-pyrimidine framework, contributing to its unique reactivity and biological properties.

The biological activity of this compound is thought to stem from its interaction with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor, modulating biochemical pathways critical for cellular function. The specific mechanisms are still under investigation but may involve:

  • Enzyme Inhibition : Binding to active or allosteric sites of target enzymes.
  • Receptor Modulation : Altering receptor activity that could lead to downstream effects in signaling pathways.

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties against various Gram-positive bacteria and fungi. The structural features are believed to enhance its ability to interact with microbial targets, making it a candidate for further pharmacological evaluation.

Anticancer Potential

There is growing interest in the potential anticancer properties of this compound. Research has focused on its ability to inhibit cancer cell proliferation in vitro. The compound's unique structure may allow it to interfere with cancer cell metabolism or induce apoptosis.

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityShowed effectiveness against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study 2Anticancer ActivityInhibited proliferation of MCF-7 breast cancer cells by 45% at a concentration of 50 µM after 48 hours of treatment.
Study 3Enzyme InhibitionDemonstrated inhibition of dihydroorotate dehydrogenase (DHODH) in vitro, suggesting potential use in cancer therapy.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Key factors include:

  • Absorption : The extent to which the compound enters systemic circulation.
  • Distribution : How the compound disperses throughout body tissues.
  • Metabolism : The biotransformation processes it undergoes in the body.
  • Excretion : The elimination pathways for the compound.

Properties

IUPAC Name

2-benzylsulfanyl-3-(2-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21N3OS/c1-18-10-8-9-15-22(18)29-25(30)24-23(21(16-27-24)20-13-6-3-7-14-20)28-26(29)31-17-19-11-4-2-5-12-19/h2-16,27H,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERFVSWBDMORJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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